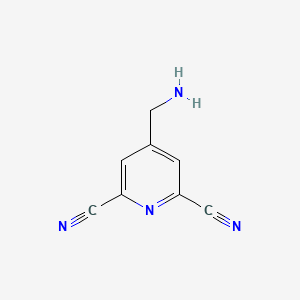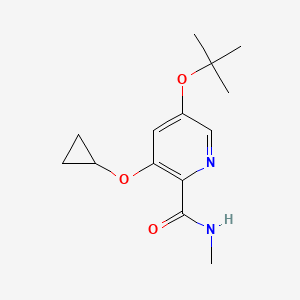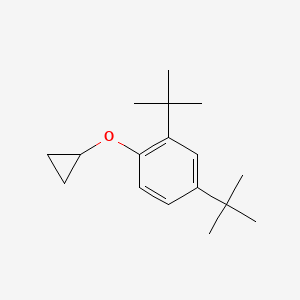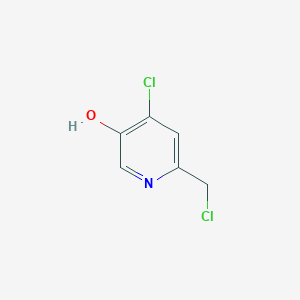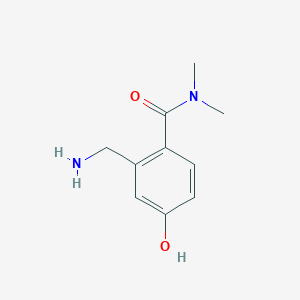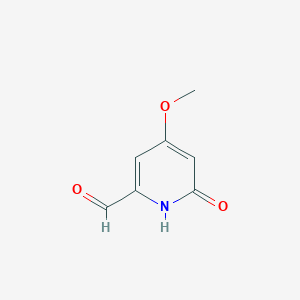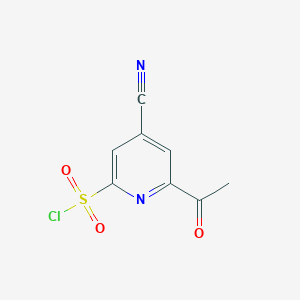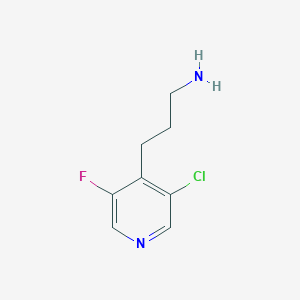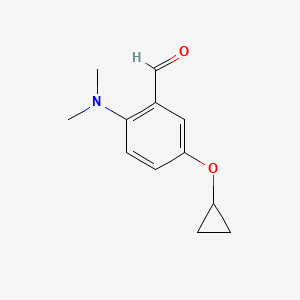
5-Cyclopropoxy-2-(dimethylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(dimethylamino)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a cyclopropoxy group at the 5-position and a dimethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropylation: The introduction of the cyclopropoxy group can be achieved through a cyclopropylation reaction. This involves the reaction of a suitable precursor with cyclopropyl halides under basic conditions.
Dimethylamination: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzaldehyde precursor.
Industrial Production Methods: Industrial production of 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde typically involves multi-step synthesis starting from commercially available benzaldehyde derivatives. The process includes:
Halogenation: Introduction of a halogen atom at the desired position on the benzaldehyde ring.
Cyclopropylation: Substitution of the halogen with a cyclopropoxy group.
Dimethylamination: Introduction of the dimethylamino group through nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using dimethylamine and suitable leaving groups.
Major Products:
Oxidation: Formation of 5-Cyclopropoxy-2-(dimethylamino)benzoic acid.
Reduction: Formation of 5-Cyclopropoxy-2-(dimethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving aldehyde and amine groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals that target specific biological pathways. The compound’s structural features may allow for the design of drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde involves its interaction with molecular targets through its aldehyde and amine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Dimethylaminobenzaldehyde: Similar structure but with the dimethylamino group at the 4-position.
2-Cyclopropylbenzaldehyde: Similar structure but without the dimethylamino group.
5-Cyclopropoxybenzaldehyde: Similar structure but without the dimethylamino group.
Uniqueness: 5-Cyclopropoxy-2-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12-6-5-11(7-9(12)8-14)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
ZCJTYVMQLDAFCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


